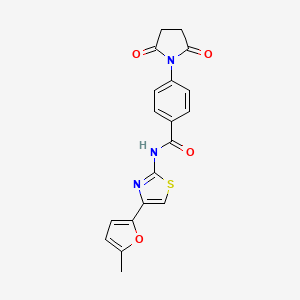

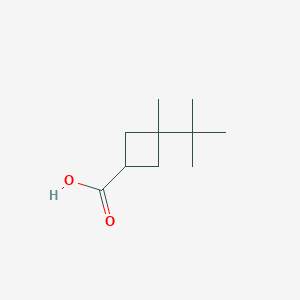

![molecular formula C15H25F2NO3 B2718385 Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate CAS No. 2567504-69-0](/img/structure/B2718385.png)

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

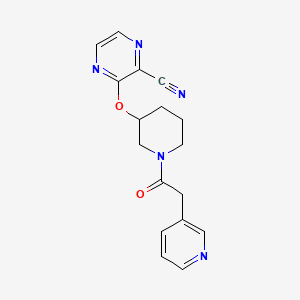

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate is a chemical compound with the CAS Number: 2567504-69-0 . It has a molecular weight of 305.37 . The IUPAC name for this compound is tert-butyl (7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h19H,4-10H2,1-3H3,(H,18,20) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate plays a critical role as an intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, through a rapid synthetic method from commercially available precursors. The synthetic route involves acylation, nucleophilic substitution, and reduction processes, demonstrating its versatility in organic synthesis (Zhao et al., 2017).

Crystal Structure Analysis

The compound also contributes to the understanding of crystal structures involving hydrogen and halogen bonds. Studies on isomorphous crystal structures have shown how molecules of similar compounds are linked via bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group, indicating the potential for designing new materials with specific properties (Baillargeon et al., 2017).

Photocatalysis

In photocatalysis, this compound serves as a precursor in photoredox-catalyzed reactions. It has been used in the amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This showcases its utility in facilitating complex chemical transformations, expanding the toolbox for synthetic organic chemistry (Wang et al., 2022).

Hydrogen Bond Frameworks

The tert-butyl carbamate derivatives have been analyzed for their layered structures created from X—H···O (X = N,O) hydrogen-bonds. These structures are derived from L-serine and exhibit similar intermolecular O—H···O and N—H···O hydrogen-bond connectivity in two dimensions. Such studies provide insights into the fundamental interactions that govern molecular assembly and material properties (Howie et al., 2011).

Electrochemical Properties

Additionally, this compound has been explored for its role in the development of new materials with unique electrochemical properties. Research into benzimidazole derivatives as acceptor units in donor–acceptor–donor type polymers has highlighted the impact of different donor groups on the optical and electronic properties of these materials, demonstrating the compound's relevance in materials science and engineering (Ozelcaglayan et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25F2NO3/c1-12(2,3)21-11(20)18-14(10-19)8-13(9-14)4-6-15(16,17)7-5-13/h19H,4-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGBPPBBUUKEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

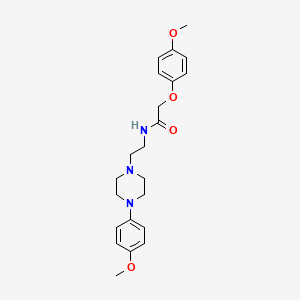

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-chloroethanone](/img/structure/B2718310.png)

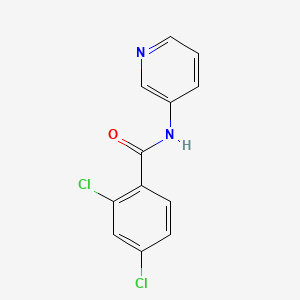

![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)

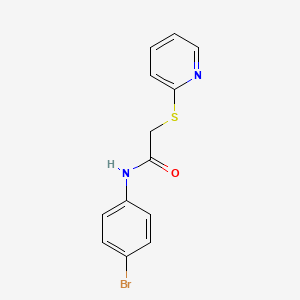

![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2718325.png)